REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-])=O.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:19]([O:21]C(=O)C)[CH3:20].O>CN(C=O)C>[O:21]=[C:19]1[NH:10][C:3]2[CH:4]=[C:5]([C:6]#[N:7])[CH:8]=[CH:9][C:2]=2[O:1][CH2:20]1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
24 mmol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Cs2CO3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
ethylbromo acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethylacetate water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)=O.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at rt for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated to 50° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After evaporation the resulting solid
|
Type
|
DISSOLUTION
|
Details
|
was redissolved in MeOH
|
Type
|
ADDITION
|
Details
|
8 g of Zn powder were added
|
Type
|
STIRRING
|
Details
|
the suspension stirred at rt for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CUSTOM
|
Details
|
the organic layer evaporated
|
Type
|
ADDITION
|
Details
|
Ethylacetate was added
|
Type
|
WASH
|
Details
|
the organic layer washed with sat. NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated again
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
reduced resulting in a light brown solid
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
O=C1COC2=C(N1)C=C(C=C2)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |